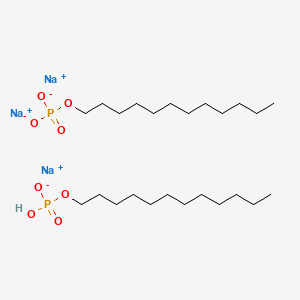
Sodium Monododecyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium monododecyl phosphate is an ionic surfactant commonly used in various scientific and industrial applications. It is known for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs. This compound is also utilized in the synthesis of self-assembled electroactive nanofilms, making it valuable in nanoarchitectonic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium monododecyl phosphate can be synthesized through the esterification of dodecanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating dodecanol and phosphoric acid under reflux conditions to form the ester, which is then neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where dodecanol and phosphoric acid are reacted in large reactors. The resulting ester is then neutralized with sodium hydroxide in a controlled environment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium monododecyl phosphate primarily undergoes hydrolysis and micellization reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases, leading to the formation of dodecanol and phosphoric acid.
Micellization: In aqueous solutions, this compound forms micelles, which are aggregates of surfactant molecules.
Major Products Formed:
Hydrolysis: Dodecanol and phosphoric acid.
Micellization: Micelles composed of this compound molecules.
Scientific Research Applications
Sodium monododecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: this compound is employed in the preparation of liposomes and other vesicular structures for drug delivery and gene therapy.
Medicine: It enhances the bioavailability of poorly water-soluble drugs, making it valuable in pharmaceutical formulations.
Industry: This compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its surfactant properties
Mechanism of Action
Sodium monododecyl phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other aggregates. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and bioavailability. The compound’s ability to form self-assembled nanofilms is attributed to its interaction with polyaminobenzylamines, leading to the formation of electroactive structures .
Comparison with Similar Compounds
- Sodium monolauryl phosphate
- Sodium didodecyl phosphate
- Sodium phosphate dibasic
- n-Dodecylphosphonic acid
- Octylphosphonic acid
Comparison: Sodium monododecyl phosphate is unique due to its specific chain length (dodecyl group) and its ability to form stable micelles and nanofilms. Compared to sodium monolauryl phosphate, which has a shorter chain length, this compound provides better solubilization of hydrophobic compounds. Sodium didodecyl phosphate, on the other hand, has two dodecyl groups, making it more hydrophobic and less soluble in water .
Properties
Molecular Formula |
C24H51Na3O8P2 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
trisodium;dodecyl hydrogen phosphate;dodecyl phosphate |
InChI |
InChI=1S/2C12H27O4P.3Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;;/h2*2-12H2,1H3,(H2,13,14,15);;;/q;;3*+1/p-3 |
InChI Key |
QDSWHSQBAUPQGK-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


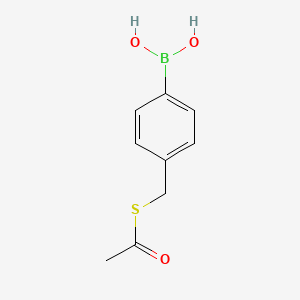
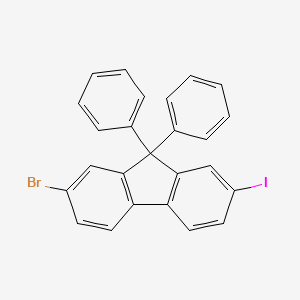
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
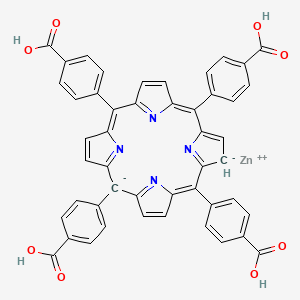
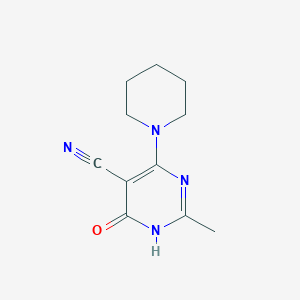
![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)


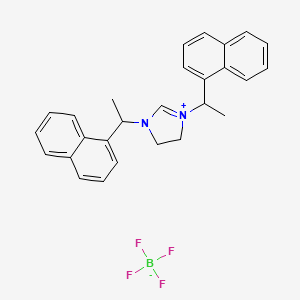
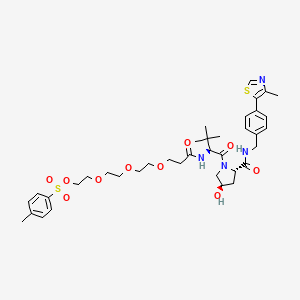
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
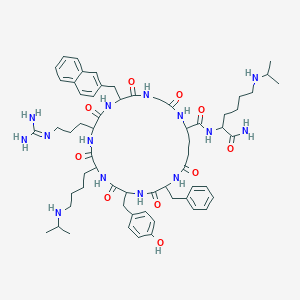
![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)
